molecular formula C17H14N2O3 B2764933 N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide CAS No. 428840-15-7

N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide

Cat. No.: B2764933
CAS No.: 428840-15-7
M. Wt: 294.31
InChI Key: LDANCNUGGDSEJY-UHFFFAOYSA-N
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Description

N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide is a chemical compound that features a furan ring and a naphthalene ring connected through an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide typically involves the reaction of furan-2-ylmethylamine with naphthalen-1-yl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature for several hours to ensure complete reaction. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like aluminum chloride.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitro-substituted naphthalene derivatives.

Scientific Research Applications

N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(Furan-2-ylmethyl)-N2-(phenyl)oxalamide
  • N1-(Furan-2-ylmethyl)-N2-(benzyl)oxalamide
  • N1-(Furan-2-ylmethyl)-N2-(pyridin-2-yl)oxalamide

Uniqueness

N1-(Furan-2-ylmethyl)-N2-(naphthalen-1-yl)oxalamide is unique due to the presence of both furan and naphthalene rings, which confer distinct electronic and steric properties

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-naphthalen-1-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-16(18-11-13-7-4-10-22-13)17(21)19-15-9-3-6-12-5-1-2-8-14(12)15/h1-10H,11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDANCNUGGDSEJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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